molecular formula C10H18ClNO2 B2865361 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride CAS No. 2138527-17-8

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride

Cat. No.: B2865361
CAS No.: 2138527-17-8
M. Wt: 219.71
InChI Key: DMEMPRLBHYOUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-{bicyclo[221]heptan-2-yl}propanoic acid hydrochloride is a versatile small molecule scaffold with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of the corresponding ester: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the desired amino acid hydrochloride.

  • Reduction of the corresponding amide: The amide precursor can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) to obtain the amino acid hydrochloride.

  • Amination of the corresponding ketone: The ketone precursor can be aminated using reagents such as ammonia or ammonium chloride to form the amino acid hydrochloride.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

  • Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride has various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes and pathways.

Comparison with Similar Compounds

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can be compared with other similar compounds, such as:

  • Memantine: A similar bicyclic compound used in the treatment of Alzheimer's disease.

  • Pregabalin: Another bicyclic compound with applications in pain management and neurological disorders.

Uniqueness: this compound is unique in its structural complexity and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)8-5-6-2-3-7(8)4-6;/h6-8H,2-5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMPRLBHYOUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.